tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate
Description
Structure and Synthesis tert-Butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate is a bicyclic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with an oxygen atom at the 7-position and a tert-butyl carbamate group at the 3-position. The carbamate group serves as a protective moiety for amines, commonly utilized in organic synthesis to enhance stability and control reactivity . The compound is synthesized via selective epoxide ring-opening reactions, as demonstrated in zinc(II)-catalyzed systems where terminal epoxides react efficiently, while sterically hindered internal epoxides (e.g., cis-limonene oxide) remain unreactive . This selectivity underscores its role as a versatile intermediate in medicinal and materials chemistry.
Applications
The compound’s rigid bicyclic structure and functional group make it valuable in drug discovery, particularly as a building block for complex molecules. Its oxygen atom introduces polarity, influencing solubility and intermolecular interactions, while the tert-butyl group provides steric bulk, enhancing stability during synthetic transformations .
Properties
IUPAC Name |
tert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-4-5-8-9(6-7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZCXLIAMPGJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The synthesis begins with methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, obtained via lactone ring-opening of 4-iodo-3-cyclohexanecarboxylic acid lactone. Treatment with sodium hydroxide in methanol yields the methyl ester in 66% yield:
Enzyme-Catalyzed Resolution
Trypsin, a serine protease, selectively hydrolyzes the (1S,3R,6R)-enantiomer in a phosphate buffer system. Key parameters include:
| Parameter | Value |
|---|---|
| Substrate | Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (50 g) |
| Enzyme | Trypsin (2.5 g) |
| Solvent | Phosphate buffer (250 mL) |
| Co-solvent | Methyl tert-butyl ether (62.5 mL) |
| Temperature | Room temperature |
| Time | 48 hours |
| Yield | 34% |
| Enantiomeric Excess (ee) | 99% |
The reaction affords (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester, which is extracted into methyl tert-butyl ether and purified via drying and solvent evaporation.
Aminolysis and Boc-Protection
tert-Butoxycarbonyl (Boc) Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures stability during subsequent synthetic steps. For example:
The patent reports a 99% diastereomeric excess (de) for the final product, confirming high stereochemical fidelity.
Physicochemical Properties and Formulation
GlpBio provides critical data for handling and storage:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 213.28 g/mol |
| Solubility | Soluble in DMSO, methanol |
| Storage | 2–8°C (short-term); -80°C (long-term) |
Stock solutions (10 mM in DMSO) require aliquoting to prevent freeze-thaw degradation. For in vivo studies, formulations often use PEG300 and Tween 80 to enhance solubility.
Industrial Scalability and Cost Efficiency
The enzymatic method offers distinct advantages over traditional chemical resolution:
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Mild Conditions : Ambient temperature and aqueous buffers reduce energy costs.
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High Selectivity : Trypsin’s enantioselectivity avoids costly chiral chromatography.
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Yield Optimization : Recycling unresolved enantiomers improves overall efficiency.
However, the 34% yield in the patent example suggests opportunities for improvement, such as enzyme immobilization or solvent engineering.
Comparative Analysis of Alternative Methods
While enzymatic resolution dominates current literature, other approaches include:
-
Chemical Resolution : Use of chiral auxiliaries or resolving agents, though these often require stoichiometric reagents and generate waste.
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Asymmetric Synthesis : Catalytic methods using transition metals or organocatalysts, which are less developed for this substrate.
No peer-reviewed studies have yet surpassed the enantioselectivity or scalability of the enzymatic route .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the oxirane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or alcohols.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 1061338-92-8
The compound features a tert-butyl group attached to a bicyclic structure that includes an oxabicyclic moiety, which contributes to its reactivity and interaction with biological systems.
Organic Synthesis
Tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.
Reactions Involving this compound :
- Oxidation : Can be oxidized to form diols using reagents like m-chloroperbenzoic acid.
- Reduction : Reduction can yield corresponding alcohols or amines.
- Substitution Reactions : The carbamate nitrogen can participate in nucleophilic substitution reactions.
Medicinal Chemistry
The compound's bicyclic structure can mimic natural substrates or ligands, making it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Case Study: Drug Discovery
In studies focusing on enzyme inhibition, the oxirane ring of this compound has been shown to interact covalently with nucleophilic residues in proteins, potentially leading to the development of enzyme inhibitors.
Material Science
In material science, this compound can be utilized in the synthesis of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals. Its unique structure allows for specific interactions that can enhance material properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophilic residues in proteins. This can result in the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural Analogs: Bicyclic Frameworks and Heteroatom Variations
Key structural analogs differ in ring size, heteroatom placement, and functional groups. The table below highlights critical distinctions:
Key Observations
- Ring Size and Strain: The [4.1.0] system (norbornane analog) exhibits higher ring strain compared to [3.2.1] or [2.2.1], influencing reactivity in ring-opening or cycloaddition reactions .
- Heteroatom Position : Moving the oxygen from the 7-position (target compound) to the 6-position (as in [3.2.1] derivatives) alters electronic and steric profiles, affecting substrate binding in catalytic systems .
- Functional Groups : Carbamates (tert-butyl) vs. esters (benzyl, acrylate) modulate stability and reactivity. For example, acrylate derivatives () are prone to polymerization, whereas carbamates resist hydrolysis under basic conditions .
Reactivity and Functional Group Variations
- Carbamate vs. Amine Derivatives : Azabicyclo analogs (e.g., 3-azabicyclo[4.1.0]heptane in ) exhibit basicity at nitrogen, enabling coordination in metal-catalyzed reactions, unlike the oxygen-dominated reactivity of the target compound .
- Ester vs. Carbamate Stability: The tert-butyl carbamate group in the target compound offers superior stability under acidic conditions compared to benzyl esters, which require hydrogenolysis for deprotection .
Physical and Spectral Properties
- Molecular Weight and Solubility : The target compound (MW 213.27) is less polar than its azabicyclo analogs (e.g., MW 233.26 for benzyl ester in ), impacting solubility in organic vs. aqueous phases .
- Thermal Stability : Similar tert-butyl carbamates (e.g., ) exhibit boiling points >300°C, suggesting high thermal stability, consistent with the target compound’s robustness in synthetic workflows .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate in academic settings?
A common method involves the hydrogenation of intermediates using Pd/C under hydrogen atmosphere. For example, catalytic hydrogenation of a nitro or cyano group in the presence of tert-butyl carbamate-protected amines has been employed to synthesize bicyclic carbamates . Additionally, epoxidation of cyclohexene derivatives followed by carbamate protection (e.g., using di-tert-butyl dicarbonate) can yield the target compound. Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How should researchers confirm the structural integrity of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) enhance resolution .
- NMR spectroscopy : Compare ¹H and ¹³C NMR data with literature. For example, the 7-oxabicyclo[4.1.0]heptane core shows distinct proton signals between δ 3.0–4.0 ppm for the epoxy and carbamate groups .
- Mass spectrometry : LCMS or HRMS can verify molecular weight (e.g., [M+H]⁺ peaks) .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this compound is limited, structurally related epoxycyclohexane derivatives have caused allergic contact dermatitis . Recommended precautions:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid skin contact and inhalation; wash thoroughly after handling.
- Store at room temperature, protected from light and moisture .
Advanced Research Questions
Q. How can this carbamate be functionalized for applications in polymer or materials science?
The bicyclo[4.1.0]heptane epoxy group can undergo ring-opening reactions with nucleophiles (e.g., amines, silanes). For example:
- Silane functionalization : React with triethoxysilanes (e.g., (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane) to create hybrid organic-inorganic materials for coatings or adhesives .
- Phosphorylation : Synthesize flame-retardant additives by reacting with phenylphosphonate derivatives under basic conditions .
Q. What analytical strategies resolve contradictions in crystallographic or spectroscopic data?
- Multi-method validation : Cross-validate X-ray data with DFT-optimized molecular geometries.
- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational flexibility in the bicyclic system .
- Batch-to-batch reproducibility : Replicate syntheses under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to identify impurities or stereochemical variations .
Q. How is this compound utilized in medicinal chemistry research?
It serves as a key intermediate in synthesizing bioactive molecules:
- Topoisomerase inhibitors : The bicyclo[4.1.0]heptane scaffold is incorporated into quinolone derivatives targeting Gram-negative bacteria. Deprotection of the tert-butyl carbamate group (e.g., using TFA) yields primary amines for further coupling .
- Adamantane-based therapeutics : The carbamate group enhances solubility and stability in prodrug formulations targeting viral or neurological diseases .
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.
- Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., Rh-based) during epoxidation or cyclopropanation steps .
- Process optimization : Monitor reaction kinetics (e.g., via in-situ FTIR) to minimize side reactions during scale-up .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
